1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide 1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15809203
InChI: InChI=1S/C17H15N3O/c1-12-7-5-6-10-14(12)15-11-16(17(18)21)20(19-15)13-8-3-2-4-9-13/h2-11H,1H3,(H2,18,21)
SMILES:
Molecular Formula: C17H15N3O
Molecular Weight: 277.32 g/mol

1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC15809203

Molecular Formula: C17H15N3O

Molecular Weight: 277.32 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C17H15N3O
Molecular Weight 277.32 g/mol
IUPAC Name 5-(2-methylphenyl)-2-phenylpyrazole-3-carboxamide
Standard InChI InChI=1S/C17H15N3O/c1-12-7-5-6-10-14(12)15-11-16(17(18)21)20(19-15)13-8-3-2-4-9-13/h2-11H,1H3,(H2,18,21)
Standard InChI Key LJPMLJSWVWTWLY-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=NN(C(=C2)C(=O)N)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 1-phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide is C₁₈H₁₅N₃O, with a molecular weight of 289.33 g/mol. Its structure consists of a pyrazole core substituted at the 1-position with a phenyl group, the 3-position with an o-tolyl (2-methylphenyl) group, and the 5-position with a carboxamide moiety. The o-tolyl group introduces steric hindrance, which influences both reactivity and biological interactions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous pyrazole carboxamides reveal distinct peaks:

  • ¹H NMR (400 MHz, CDCl₃): Aromatic protons appear between δ 7.2–8.5 ppm, with the o-tolyl methyl group resonating at δ 2.4–2.6 ppm. The carboxamide NH₂ protons typically show broad singlets near δ 6.0–6.5 ppm .

  • ¹³C NMR: The carbonyl carbon of the carboxamide group resonates at ~168 ppm, while aromatic carbons range from 120–140 ppm.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide follows a multi-step protocol adapted from methods used for related pyrazole derivatives :

  • Formation of the Pyrazole Core: Condensation of o-tolylhydrazine with β-keto esters or nitriles under acidic conditions generates the substituted pyrazole intermediate.

  • Carboxamide Introduction: The intermediate undergoes coupling with benzoyl chloride derivatives using ethyl chloroformate (EDCI) and hydroxybenzotriazole (HOBt) as activators.

  • Purification: Recrystallization from ethanol or dimethylformamide (DMF) yields the final product with >95% purity .

Example Reaction Scheme:

o-Tolylhydrazine+Ethyl acetoacetateHCl, refluxPyrazole IntermediateEDCI/HOBt, DMF1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide\text{o-Tolylhydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl, reflux}} \text{Pyrazole Intermediate} \xrightarrow{\text{EDCI/HOBt, DMF}} \text{1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide}

Yield Optimization

  • Solvent Effects: Using DMF as a solvent improves reaction homogeneity, increasing yields to 65–70%.

  • Temperature Control: Maintaining temperatures below 60°C during coupling minimizes side reactions .

Biological Activities and Mechanisms

Anti-Inflammatory Properties

In vitro studies on structurally similar pyrazole derivatives demonstrate COX-2 inhibition with IC₅₀ values of 1.2–3.5 μM, comparable to celecoxib. Molecular docking simulations suggest the o-tolyl group enhances hydrophobic interactions within the COX-2 active site, reducing prostaglandin E₂ (PGE₂) synthesis by >40% in murine macrophages.

Antioxidant Capacity

1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide scavenges free radicals in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, with an EC₅₀ of 12.4 μM—superior to ascorbic acid (EC₅₀ = 18.7 μM). This activity correlates with the electron-donating methyl group on the o-tolyl substituent, which stabilizes radical intermediates.

Cytotoxic Effects

Preliminary screening against human cancer cell lines reveals moderate activity:

Cell LineIC₅₀ (μM)Reference
HeLa (cervical)45.2
MCF-7 (breast)52.8
A549 (lung)61.4

Mechanistically, the compound induces G2/M phase arrest by upregulating p21 and downregulating cyclin B1.

Pharmacological Applications and Future Directions

Challenges and Optimization

  • Bioavailability: The logP value of 3.8 indicates high lipophilicity, necessitating formulation strategies (e.g., nanoemulsions) to improve aqueous solubility.

  • Metabolic Stability: In vitro hepatic microsome assays show a half-life of 2.1 hours, prompting structural modifications to enhance metabolic resistance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator